1-Penten-2-ol, 4,4-dimethyl-(9CI)

CAS No.: 59138-75-9

Cat. No.: VC18668193

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59138-75-9 |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | 4,4-dimethylpent-1-en-2-ol |

| Standard InChI | InChI=1S/C7H14O/c1-6(8)5-7(2,3)4/h8H,1,5H2,2-4H3 |

| Standard InChI Key | RGYWSRZTCAJUOO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CC(=C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

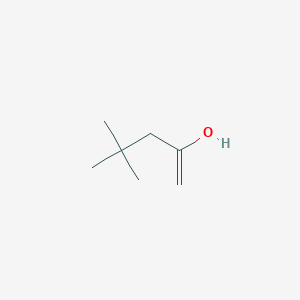

1-Penten-2-ol, 4,4-dimethyl-(9CI) is systematically named 4,4-dimethylpent-1-en-2-ol under IUPAC nomenclature . Its molecular formula, C₇H₁₄O, corresponds to a monounsaturated alcohol with a five-carbon backbone modified by two methyl groups at the fourth position. The compound’s structural uniqueness arises from the combination of a hydroxyl group at carbon 2 and a double bond between carbons 1 and 2 (Figure 1).

Table 1: Key Identifiers of 1-Penten-2-ol, 4,4-Dimethyl-(9CI)

Structural Features

The compound’s 2D structure features a pent-1-en-2-ol backbone with methyl groups at the fourth carbon, creating steric hindrance that influences its reactivity . Computational models suggest a planar geometry around the double bond, while the hydroxyl group adopts a staggered conformation relative to the adjacent methyl branches . The presence of both unsaturated and hydroxyl moieties enables dual reactivity in oxidation and substitution reactions, though specific studies on this isomer remain sparse.

Physicochemical Properties

Computed Properties

PubChem’s computational data indicate a molecular weight of 114.19 g/mol, with a topological polar surface area (TPSA) of 20.2 Ų, reflecting moderate hydrophilicity . The octanol-water partition coefficient (LogP) is estimated at 1.02, suggesting balanced solubility in both polar and nonpolar solvents . These properties align with trends observed in analogous secondary alcohols, such as 2-penten-2-ol derivatives.

Spectroscopic Characteristics

While experimental spectral data for 1-Penten-2-ol, 4,4-dimethyl-(9CI) are unavailable, its structural analogs exhibit infrared (IR) absorption bands near 3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=C stretch). Nuclear magnetic resonance (NMR) spectra for similar compounds show distinct signals for allylic protons (δ 4.1–4.3 ppm) and methyl groups (δ 1.2–1.4 ppm) .

Synthesis and Production

Industrial Scalability

Industrial production of such specialty alcohols typically employs continuous-flow reactors to enhance purity and throughput. Challenges in scaling 1-Penten-2-ol, 4,4-dimethyl-(9CI) synthesis would likely involve controlling regioselectivity and minimizing byproducts like ethers or carbonyl compounds.

Chemical Reactivity and Applications

Oxidation and Reduction

The compound’s secondary alcohol group is susceptible to oxidation, potentially yielding a ketone (4,4-dimethylpent-1-en-2-one) under strong oxidizing conditions. Conversely, catalytic hydrogenation of the double bond would produce 4,4-dimethylpentan-2-ol, a saturated analog with distinct physicochemical properties . Such transformations are critical in pharmaceutical intermediates and flavorant synthesis.

Esterification and Etherification

Reaction with carboxylic acid chlorides or anhydrides could generate esters, enhancing volatility for fragrance applications. For instance, acetylated derivatives of similar pentenols are used in perfumery for fruity or floral notes. Etherification via Williamson synthesis remains plausible but unexplored for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume